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molecular formula C18H18N4O2 B8455388 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol CAS No. 3256-27-7

1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol

Cat. No. B8455388
M. Wt: 322.4 g/mol
InChI Key: PZJMZESHUAGMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969349B2

Procedure details

N-Methylbenzene-1,2-diamine (13.5 g, 85.4 mmol) and tartaric acid (6.4 g, 42.6 mmol) were dissolved in 4 N aqueous HCl (100 mL), and the solution was stirred at reflux overnight. After cooling to room temperature, the precipitate was collected by vacuum filtration and re-dissolved in water (200 mL), and the pH of the resulting mixture was adjusted to 8 with aqueous NH4OH solution. The precipitate was collected by vacuum filtration and dried to give 6.86 g of the desired product, which was used for the next step without further purification. LC-MS: m/z 323 (M+H+).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:10](O)(=O)[CH:11]([CH:13]([C:15](O)=O)[OH:14])[OH:12]>Cl>[CH3:1][N:2]1[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:9]=[C:10]1[CH:11]([OH:12])[CH:13]([C:15]1[N:2]([CH3:1])[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:9]=1)[OH:14]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
CNC=1C(=CC=CC1)N
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in water (200 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)C(C(O)C2=NC1=C(N2C)C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.86 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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